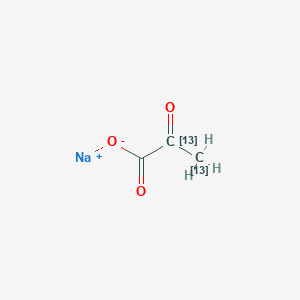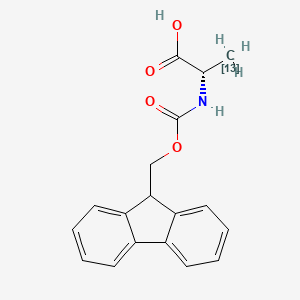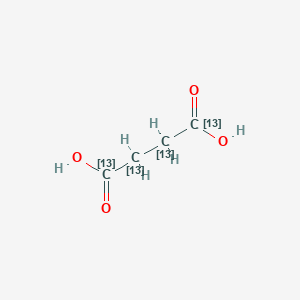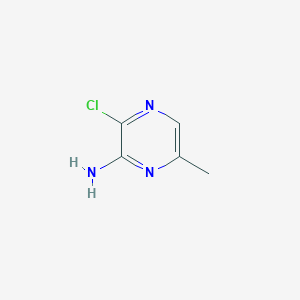
3-氯-6-甲基吡嗪-2-胺
货号 B1316360
CAS 编号:
89182-15-0
分子量: 143.57 g/mol
InChI 键: CGJYSLPJPPINSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.58 . It is also known by the IUPAC name 3-chloro-6-methyl-2-pyrazinamine .
Molecular Structure Analysis
The InChI code for 3-Chloro-6-methylpyrazin-2-amine is 1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) . This indicates that the molecule consists of a pyrazine ring with a chlorine atom and a methyl group attached to it .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-6-methylpyrazin-2-amine are not available, amines in general can undergo reactions such as alkylation and acylation .Physical And Chemical Properties Analysis
3-Chloro-6-methylpyrazin-2-amine has a molecular weight of 143.57 g/mol . It is recommended to be stored at temperatures between 2-8°C .科学研究应用
-
Scientific Field: Biomedical Science
- Application : The compound is used in the development of fluorescent protein antibodies, particularly nanobodies .
- Methods of Application : The compound is used in the development of nanobodies that target fluorescent proteins. These nanobodies are small and stable, can be expressed and functional in living cells, and can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
- Results : The development of these nanobodies has made fluorescent proteins more valuable in biological research .
-
Scientific Field: Marine Biology
- Application : The compound is found in a new alkaloid from a deep-sea-derived actinomycete Serinicoccus profundi sp. nov .
- Methods of Application : The compound was isolated from the deep-sea actinomycete Serinicoccus profundi sp. nov .
- Results : The new indole alkaloid displayed weak antimicrobial activity against Staphylococcus aureus ATCC 25923 with an MIC value of 96 μg/mL. It showed no cytotoxicity on a normal human liver cell line (BEL7402) and a human liver tumor cell line (HL-7702) .
-
Scientific Field: Organic Chemistry
- Application : The compound is used in the synthesis of various organic compounds .
- Methods of Application : The compound is used as a building block in the synthesis of various organic compounds. It is typically used in reactions involving nucleophilic substitution or addition .
- Results : The use of this compound in organic synthesis allows for the creation of a wide range of complex organic molecules .
-
Scientific Field: Material Science
- Application : The compound is used in the development of full-color fluorescent materials for high-performance OLEDs .
- Methods of Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized. Through systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
- Results : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
-
Scientific Field: Medicinal Chemistry
- Application : The compound is used in the development of therapeutic substances .
- Methods of Application : The compound is used as a building block in the synthesis of therapeutic substances. It is typically used in reactions involving nucleophilic substitution or addition .
- Results : The use of this compound in medicinal chemistry allows for the creation of a wide range of therapeutic substances .
-
Scientific Field: Bioorganic Chemistry
- Application : The compound is used in the development of pyrazine-based drugs .
- Methods of Application : The compound is used as a building block in the synthesis of pyrazine-based drugs. It is typically used in reactions involving nucleophilic substitution or addition .
- Results : The use of this compound in bioorganic chemistry allows for the creation of a wide range of pyrazine-based drugs .
安全和危害
属性
IUPAC Name |
3-chloro-6-methylpyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-2-8-4(6)5(7)9-3/h2H,1H3,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJYSLPJPPINSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569095 |
Source


|
| Record name | 3-Chloro-6-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methylpyrazin-2-amine | |
CAS RN |
89182-15-0 |
Source


|
| Record name | 3-Chloro-6-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Methyl 3-(4-cyanophenyl)oxirane-2-carboxylate
108492-59-7
5-(Pyridin-4-yl)-1H-indole
90679-35-9
2,4-Dibromopyrimidine
3921-01-5

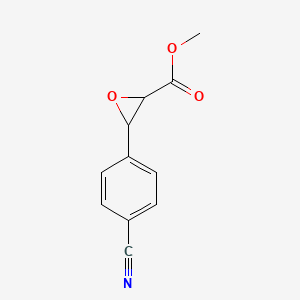
![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)



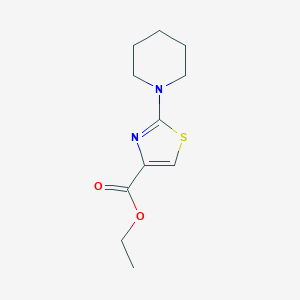
![Bis[(pentamethylcyclopentadienyl)dichloro-rhodium]](/img/structure/B1316301.png)

![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)

